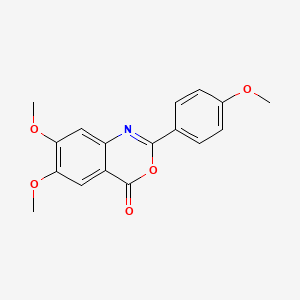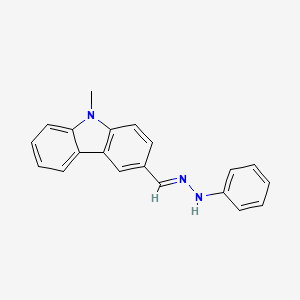![molecular formula C12H9N3S B5756451 2-[(2-pyrimidinylthio)methyl]benzonitrile](/img/structure/B5756451.png)
2-[(2-pyrimidinylthio)methyl]benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-pyrimidinylthio)methyl]benzonitrile, also known as PTC-209, is a small molecule inhibitor that has been identified as a potential anticancer agent. It has been found to inhibit the activity of BMI-1, a protein that is overexpressed in many types of cancer cells and is associated with tumor growth and metastasis.
作用机制
2-[(2-pyrimidinylthio)methyl]benzonitrile inhibits the activity of BMI-1 by binding to its central pocket, which is essential for its function. BMI-1 is a member of the polycomb group (PcG) of proteins, which are involved in the epigenetic regulation of gene expression. BMI-1 plays a critical role in the self-renewal and maintenance of stem cells, as well as in the development and progression of cancer. Inhibition of BMI-1 by 2-[(2-pyrimidinylthio)methyl]benzonitrile leads to the downregulation of its target genes, including those involved in cell proliferation, apoptosis, and metastasis.
Biochemical and Physiological Effects:
2-[(2-pyrimidinylthio)methyl]benzonitrile has been found to have both biochemical and physiological effects. Biochemically, 2-[(2-pyrimidinylthio)methyl]benzonitrile inhibits the activity of BMI-1 and downregulates its target genes. Physiologically, 2-[(2-pyrimidinylthio)methyl]benzonitrile has been found to decrease proliferation and increase apoptosis of cancer cells. 2-[(2-pyrimidinylthio)methyl]benzonitrile has also been found to inhibit the formation of cancer stem cells, which are thought to be responsible for tumor recurrence and metastasis.
实验室实验的优点和局限性
One advantage of 2-[(2-pyrimidinylthio)methyl]benzonitrile is that it is a small molecule inhibitor that can be easily synthesized and modified. This makes it a useful tool for studying the role of BMI-1 in cancer and for developing new anticancer agents. One limitation of 2-[(2-pyrimidinylthio)methyl]benzonitrile is that it may have off-target effects, as it can bind to other proteins with similar binding pockets as BMI-1. This can complicate the interpretation of experimental results and requires careful controls and validation.
未来方向
There are several future directions for the study of 2-[(2-pyrimidinylthio)methyl]benzonitrile. One direction is to further investigate its mechanism of action and its effects on BMI-1 and its target genes. Another direction is to study its efficacy in animal models of cancer and to develop new formulations and delivery methods for clinical use. Finally, 2-[(2-pyrimidinylthio)methyl]benzonitrile can be used as a starting point for the development of new inhibitors of BMI-1 and other PcG proteins, which may have broader applications in epigenetic regulation and cancer therapy.
合成方法
2-[(2-pyrimidinylthio)methyl]benzonitrile can be synthesized using a multistep process starting from 2-chloronicotinic acid. The first step involves the conversion of 2-chloronicotinic acid to 2-(2-pyrimidinylthio)acetamide using thioacetamide and sodium ethoxide. The resulting product is then treated with sodium hydroxide to form 2-(2-pyrimidinylthio)acetonitrile. Finally, 2-(2-pyrimidinylthio)acetonitrile is reacted with 2-chlorobenzonitrile in the presence of potassium tert-butoxide to yield 2-[(2-pyrimidinylthio)methyl]benzonitrile.
科学研究应用
2-[(2-pyrimidinylthio)methyl]benzonitrile has been extensively studied for its potential as an anticancer agent. Studies have shown that 2-[(2-pyrimidinylthio)methyl]benzonitrile inhibits the activity of BMI-1, a protein that is overexpressed in many types of cancer cells and is associated with tumor growth and metastasis. Inhibition of BMI-1 by 2-[(2-pyrimidinylthio)methyl]benzonitrile leads to decreased proliferation and increased apoptosis of cancer cells. 2-[(2-pyrimidinylthio)methyl]benzonitrile has been found to be effective against a wide range of cancer cell lines, including breast, lung, and prostate cancer.
属性
IUPAC Name |
2-(pyrimidin-2-ylsulfanylmethyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3S/c13-8-10-4-1-2-5-11(10)9-16-12-14-6-3-7-15-12/h1-7H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGIMWYIYHJXLKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC=CC=N2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Pyrimidinylthio)methyl]benzonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3-bromophenyl)ethanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5756378.png)
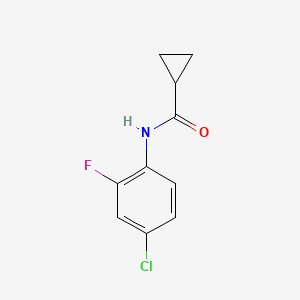
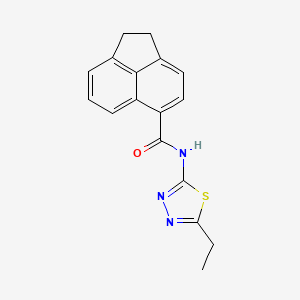
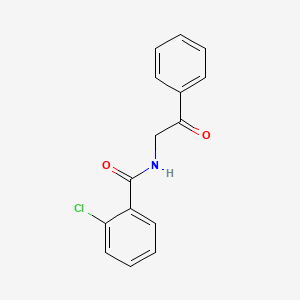
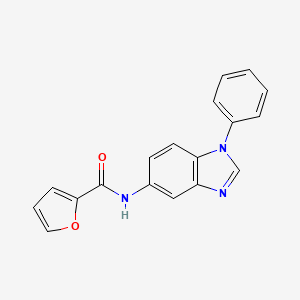
![2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}thio)-1H-benzimidazole](/img/structure/B5756392.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B5756398.png)
![1-[1-(4-ethoxyphenyl)-5-hydroxy-2-methyl-1H-indol-3-yl]ethanone](/img/structure/B5756404.png)
![methyl {4-[(4H-1,2,4-triazol-4-ylamino)sulfonyl]phenyl}carbamate](/img/structure/B5756411.png)
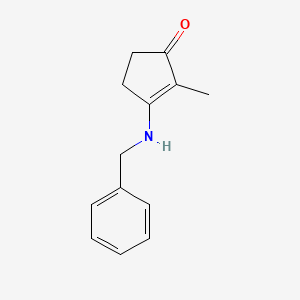
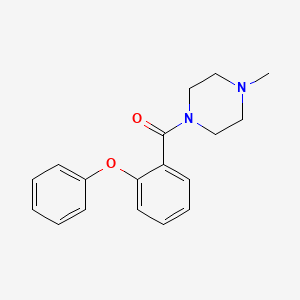
![1,1'-[1-(4-anilinophenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5756437.png)
